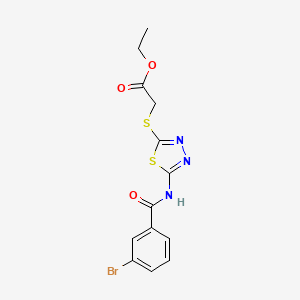
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of a thiadiazole ring, bromobenzamide moiety, and an ethyl acetate group. This compound holds significant potential in various fields due to its unique structural attributes, chemical reactivity, and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:
Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.
Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.
Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:
Continuous flow synthesis for the efficient handling of intermediates and the final product.
Utilization of automated systems for precise control of reaction parameters and optimization of yield.
化学反応の分析
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:
Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.
Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.
Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.
Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.
科学的研究の応用
This compound finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.
Industry: : As a potential catalyst or functional material in various chemical processes.
作用機序
Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.
Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.
類似化合物との比較
Unique Characteristics: Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to its combined functional groups:
The thiadiazole ring imparts significant chemical reactivity.
The bromobenzamide moiety introduces a potential site for further chemical modifications.
Ethyl 2-((5-aminothiadiazol-2-yl)thio)acetate: : Lacks the bromobenzamide group.
Methyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with a methyl ester and chlorobenzamide group.
Ethyl 2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thio)acetate: : Analogous but with a bromophenyl group instead of bromobenzamide.
This compound’s versatility and reactivity make it a valuable candidate for various scientific and industrial applications. Its unique structural attributes and potential biological activities set it apart from other similar compounds.
特性
IUPAC Name |
ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCUNSCCHNORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













